molecular formula C10H15Cl2N B1526142 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride CAS No. 1354950-46-1

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

Cat. No.: B1526142
CAS No.: 1354950-46-1
M. Wt: 220.14 g/mol
InChI Key: DCRNRYPENLJZGB-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
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Biological Activity

4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

  • Chemical Formula : C10H14ClN
  • Molecular Weight : 185.68 g/mol
  • CAS Number : 932-96-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to specific enzymes and receptors, leading to alterations in their activity. The exact pathways and targets are context-dependent, but the compound's chloromethyl group is believed to play a significant role in its reactivity and interaction with biological systems .

Toxicological Studies

Several studies have investigated the toxicological profile of related compounds, providing insights into the potential risks associated with this compound:

CompoundAssay TypeResults
4-ChloromethylbiphenylSalmonella/microsome assayPositive for mutagenicity
Benzyl chlorideDNA repair assayPositive response
4-Hydroxymethyl-biphenylMouse lymphoma mutation assayInactive

The results indicate that 4-chloromethylbiphenyl exhibited significant mutagenic properties across multiple assays, suggesting that similar compounds may also pose a risk for genotoxicity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that modifications to the chemical structure can significantly influence biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic ring can enhance potency against various biological targets. A study highlighted that substituents at the 3 and 4 positions on the benzene ring were crucial for increasing activity against cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases .

Case Studies

  • Mutagenicity Tests : A study conducted on various chlorinated anilines, including derivatives similar to this compound, demonstrated mutagenic effects in bacterial assays. These findings suggest a potential for carcinogenicity based on structural alerts identified in the molecular framework .
  • In Vivo Studies : Animal studies have shown that exposure to chlorinated anilines can lead to adverse health effects, including tumor formation in specific organs. The implications of these findings highlight the need for careful evaluation of compounds like this compound in terms of safety and regulatory compliance .

Safety and Regulatory Considerations

Due to its potential biological activity, particularly concerning mutagenicity and toxicity, regulatory bodies emphasize the need for comprehensive safety assessments before any therapeutic application. The compound's classification under various toxicological databases indicates a requirement for further research into its long-term effects and mechanisms of action.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

This compound is often utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be involved in the synthesis of compounds that exhibit antimicrobial and anticancer properties. Research has shown that derivatives of chloromethyl anilines can possess significant biological activity, making them candidates for further drug development .

1.2 Mutagenicity Studies

The compound has been studied for its mutagenic potential. According to guidelines set by the International Council for Harmonisation (ICH), assessing DNA-reactive impurities like this compound is crucial during drug development to mitigate potential carcinogenic risks . Understanding its mutagenicity helps in evaluating safety profiles for pharmaceutical products.

Chemical Synthesis

2.1 Synthetic Intermediates

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. It can participate in nucleophilic substitution reactions, leading to the formation of more complex molecules. For example, it can be used to synthesize substituted anilines and other aromatic compounds that are valuable in both academic research and industrial applications .

2.2 Reaction Mechanisms

The reactivity of the chloromethyl group allows it to engage in reactions such as Friedel-Crafts alkylation and Mannich reactions. These reactions are fundamental in constructing complex molecular architectures that are essential in developing new materials and chemicals .

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that have specific properties for applications in coatings, adhesives, and other materials. By incorporating this compound into polymer matrices, researchers can enhance properties such as adhesion, thermal stability, and chemical resistance .

3.2 Surface Modification

In material science, this compound may also be employed for surface modification processes to improve the functionality of surfaces through chemical grafting techniques. This application is particularly relevant in creating surfaces with tailored properties for biomedical devices or sensors .

Safety and Environmental Considerations

Given its classification as a hazardous substance, appropriate safety measures must be observed when handling this compound. The compound is flammable and poses risks such as skin irritation and respiratory issues if inhaled or ingested . Therefore, proper laboratory protocols should be followed to ensure safe handling and disposal.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential alkylation and chloromethylation steps. For example, the chloromethyl group can be introduced via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized aromatic ring. Evidence from related compounds suggests the use of acylation and chlorination reactions under inert atmospheres to prevent side reactions . Purification often involves recrystallization or chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for isolating high-purity crystalline solids .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the aromatic ring and alkylamine groups.
  • UV-Vis spectroscopy (λmax ~255 nm) to monitor electronic transitions, particularly for quality control in reference standards .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
  • HPLC/GC with ≥98% purity thresholds, as noted in certified reference materials .

Q. How is the stability of this compound managed in long-term storage?

  • Methodological Answer : Stability is maintained at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. Accelerated stability studies (e.g., thermal stress testing at 40°C) can predict shelf life, with ≥5-year stability reported for similar hydrochlorides .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Temperature control : Lower temperatures (0–5°C) minimize byproducts during chloromethylation .
  • Catalyst use : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
  • Inert atmospheres : Nitrogen or argon prevents oxidation of amine intermediates .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, UV-Vis)?

  • Methodological Answer : Discrepancies arise from solvent effects, impurities, or tautomerism. To address this:

  • Perform high-resolution NMR (500+ MHz) with deuterated solvents to resolve overlapping peaks .
  • Compare experimental UV-Vis spectra with computational predictions (TD-DFT) to validate λmax values .
  • Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm molecular structure .

Q. How does the chloromethyl group influence reactivity in downstream applications?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for further functionalization:

  • Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form secondary derivatives .
  • Cross-coupling : Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation .
  • Stability considerations : Hydrolytic sensitivity in aqueous media necessitates anhydrous conditions for reactions .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT calculations (e.g., Gaussian, ORCA) model electronic properties (HOMO/LUMO energies) and reaction pathways .
  • Molecular dynamics simulations assess solubility and aggregation behavior in solvent systems .
  • QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability or toxicity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting melting point reports for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To reconcile

  • Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions .
  • Reproduce synthesis and purification protocols from conflicting studies to isolate root causes (e.g., residual solvents) .

Properties

IUPAC Name

4-(chloromethyl)-N-ethyl-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-3-12(2)10-6-4-9(8-11)5-7-10;/h4-7H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNRYPENLJZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

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